molecular formula C40H53BF2N4O3 B1192510 CRANAD-102

CRANAD-102

カタログ番号 B1192510
分子量: 686.7
InChIキー: XSHWAAKMQVGZPN-NWILIBCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CRANAD-102 is a probe for selectively detecting sAβ species in Alzheimer's disease (AD).

科学的研究の応用

Spectral Imaging and Alzheimer's Disease Research

Application in Alzheimer's Disease Diagnosis CRANAD-102 and its analogues like CRANAD-3 and CRANAD-28 have shown significant potential in Alzheimer's disease research. Studies have demonstrated their effectiveness in imaging and distinguishing amyloid beta (Aβ) species, biomarkers for Alzheimer’s disease, both ex vivo and in vivo. CRANAD-3's spectral unmixing imaging technique has proven valuable in real-time reporting of Aβ species loading, aiding in the diagnosis and understanding of Alzheimer’s disease progression (Ran & Moore, 2012). Another study highlighted CRANAD-28’s ability to label Aβ plaques successfully, offering superior imaging brightness, blood-brain barrier penetration, and low toxicity, making it an essential tool for Alzheimer's research (Ran et al., 2020).

Multi-Modal Imaging Applications

Versatility in Imaging Techniques CRANAD-102 and related compounds like CRANAD-2 exhibit versatility in imaging applications, beneficial for studying neurodegenerative diseases. CRANAD-2 has been used in super-resolution imaging techniques such as stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM), showcasing its performance in near-infrared detection and imaging of amyloid aggregates involved in diseases like Alzheimer’s (Torra et al., 2022). Moreover, multi-spectral optoacoustic tomography and fluorescence imaging studies have validated the use of CRANAD-2 for detecting Aβ deposits in animal models, offering a pathway for monitoring treatments targeting Aβ deposits (Ni et al., 2021).

Brown Adipose Tissue Imaging

Monitoring Metabolic Disorders CRANAD compounds have found applications beyond neurology, such as in monitoring metabolic disorder diseases. CRANAD-29, for instance, has been used for selective imaging of brown adipose tissue (BAT) in mice, offering insights into BAT mass changes and the browning of white adipose tissue, crucial for understanding and potentially countering metabolic disorders (Zhang et al., 2015).

特性

製品名

CRANAD-102

分子式

C40H53BF2N4O3

分子量

686.7

IUPAC名

5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine)

InChI

InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+

InChIキー

XSHWAAKMQVGZPN-NWILIBCHSA-N

SMILES

FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CRANAD-102;  CRANAD102;  CRANAD 102

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。